ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, also known as ETOB, is a small molecule that has gained attention in the scientific community due to its potential applications in biomedical research. ETOB is a derivative of benzoic acid and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cancer cell growth, neurotoxicity, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell differentiation. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits cancer cell growth, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that this compound has neuroprotective effects against oxidative stress and excitotoxicity and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has several advantages for use in lab experiments, including its small size, stability, and low toxicity. This compound can easily penetrate cell membranes and has a long half-life, making it suitable for in vivo studies. However, this compound also has limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate. One area of interest is in the development of this compound analogs with improved pharmacokinetic properties and specificity for specific targets. Another area of interest is in the development of this compound-based drug delivery systems for targeted cancer therapy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Synthesemethoden
The synthesis of ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate involves several chemical reactions, including esterification, amidation, and cyclization. The starting materials for the synthesis are ethyl 4-aminobenzoate, m-tolyl hydrazine, and 3-bromopropionic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been found to have potential applications in biomedical research, including cancer therapy, neuroprotection, and anti-inflammatory effects. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been found to have a protective effect on neurons against oxidative stress and excitotoxicity. In anti-inflammatory effects, this compound has been shown to reduce the production of inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
ethyl 4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-28-22(27)16-10-12-18(13-11-16)23-19(26)8-5-9-20-24-21(25-29-20)17-7-4-6-15(2)14-17/h4,6-7,10-14H,3,5,8-9H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNZJHSONUEPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.